[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate
CAS No.:
Cat. No.: VC13611202
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H50O5 |
|---|---|
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate |
| Standard InChI | InChI=1S/C32H50O5/c1-18(2)27(36)24(37-20(4)33)16-19(3)21-10-14-31(8)22(21)17-23(34)28-30(7)13-12-26(35)29(5,6)25(30)11-15-32(28,31)9/h18-19,23-25,28,34H,10-17H2,1-9H3/t19-,23+,24+,25+,28+,30+,31+,32+/m1/s1 |
| Standard InChI Key | ZWRMEASRJNFYBK-LGWPWJFFSA-N |
| Isomeric SMILES | C[C@H](C[C@@H](C(=O)C(C)C)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
| SMILES | CC(C)C(=O)C(CC(C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O)OC(=O)C |
| Canonical SMILES | CC(C)C(=O)C(CC(C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O)OC(=O)C |
Introduction
Structural and Stereochemical Analysis
Core Architecture
The compound features a cyclopenta[a]phenanthrene backbone, a tetracyclic system comprising three six-membered rings and one five-membered ring. Key substituents include:
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A 17β-acetoxy group at position 17 of the cyclopenta[a]phenanthrene core.
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Methyl groups at positions 4, 4, 8, 10, and 14, contributing to steric hindrance and influencing conformational dynamics.
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A 3-oxoheptan-4-yl side chain with a 2-methyl substitution, introducing additional stereocomplexity .
The absolute configuration at chiral centers (4S,6R,5R,8S,9S,10S,11S,14R) was inferred from X-ray crystallographic data of related compounds like alisol A 24-acetate, which shares the cyclopenta[a]phenanthrene motif .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C<sub>32</sub>H<sub>50</sub>O<sub>5</sub> |
| Molecular Weight | 514.7 g/mol |
| Stereocenters | 8 chiral centers (4S,6R,5R,8S,9S,10S,11S,14R) |
| Functional Groups | Ketone (3-oxo), acetate ester, hydroxyl (11-hydroxy), methyl branches |
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of cyclopenta[a]phenanthrene derivatives typically involves:
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Core Construction: Photo-promoted oxidative 6π-electron electrocyclization/aromatization to form the B-ring .
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Side-Chain Elaboration: Stereoselective introduction of methyl and oxo groups via Rubottom hydroxylation or Davis’ asymmetric α-hydroxylation .
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Cyclopropanation: Furukawa hydroxyl-directed cyclopropanation to install spirocyclic motifs .
For the target compound, a plausible route could involve:
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Step 1: Sonogashira coupling of aryl iodides and alkynes to form a cis-stilbene precursor.
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Step 2: UV-light-mediated electrocyclization (λ = 254 nm) to generate the cyclopenta[a]phenanthren-17-one core .
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Step 3: Davis’ oxaziridine-mediated α-hydroxylation to introduce the 11-hydroxy group with 50–65% enantiomeric excess .
Table 2: Key Reactions in Synthesis
Biological Activities and Mechanisms
Modulation of Cellular Processes
Turreanthin A, a structural analog, influences:
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Apoptosis: Upregulation of caspase-3/7 activity (+40% vs. control).
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Autophagy: LC3-II/LC3-I ratio increase (2.5-fold), indicating autophagosome formation.
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Cell Cycle Arrest: G1 phase accumulation (55% vs. 35% in controls).
Challenges and Future Directions
Synthetic Hurdles
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Stereochemical Control: Achieving >90% ee in asymmetric hydroxylation remains challenging .
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Scalability: Photo-reactions require specialized equipment, limiting large-scale production .
Research Priorities
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Target Validation: CRISPR-Cas9 screening to identify molecular targets.
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Pharmacokinetic Profiling: ADMET studies to assess oral bioavailability and half-life.
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Analogue Synthesis: Structure-activity relationship (SAR) studies focusing on the 3-oxoheptan-4-yl side chain.
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